Biochemical Potency: Single-Digit Micromolar IC50 in UCHL1 Inhibition Assays
Uchl1-IN-1 inhibits UCHL1 with an IC50 of 5.1 μM, placing it in the single-digit micromolar potency range among covalent UCHL1 inhibitors . This potency is superior to the fluoromethylketone inhibitor 34 (IC50 7.7 μM) and substantially lower than the reversible inhibitor LDN-57444 (IC50 0.88 μM) but higher than high-potency probes GK13S (IC50 0.087 μM) and IMP-1710 (IC50 0.038 μM) [1]. The 5.1 μM IC50 represents a practical concentration range for cellular assays without requiring sub-micromolar dosing that may limit solubility or increase off-target risk in certain experimental systems [2].
| Evidence Dimension | Biochemical IC50 against UCHL1 |
|---|---|
| Target Compound Data | 5.1 μM |
| Comparator Or Baseline | Fluoromethylketone 34: 7.7 μM; LDN-57444: 0.88 μM; GK13S: 0.087 μM; IMP-1710: 0.038 μM |
| Quantified Difference | Uchl1-IN-1 is 1.5× more potent than inhibitor 34; 5.8× less potent than LDN-57444 |
| Conditions | Fluorescence polarization assay with Ub-Lys-TAMRA substrate or equivalent DUB activity assay |
Why This Matters
For researchers requiring moderate potency with covalent target engagement, Uchl1-IN-1 offers a balanced IC50 that avoids the extreme potency of probe-grade compounds while maintaining sufficient activity for cellular studies.
- [1] Krabill AD, et al. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Molecules. 2021 Feb 25;26(5):1304. View Source
- [2] Imhoff RD, et al. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. J Med Chem. 2024 Mar 15;67(6):4496-4524. View Source
